
2-Chloro-1H-indole-3-carboxylic acid
Overview
Description
2-Chloro-1H-indole-3-carboxylic acid (CAS: 54778-20-0) is a halogenated indole derivative with the molecular formula C₉H₆ClNO₂ and a molecular weight of 195.60 g/mol . Its structure features a chlorine substituent at the 2-position and a carboxylic acid group at the 3-position of the indole ring. Key physical properties include a density of 1.548 g/cm³, a boiling point of 434.4°C, and a flash point of 216.5°C .
Preparation Methods
Fischer Indole Synthesis Followed by Chlorination and Carboxylation
One established approach to prepare substituted indoles, including 2-chloro derivatives, is the Fischer indole synthesis. This method involves the acid-catalyzed reaction of phenylhydrazine derivatives with ketones or aldehydes to form the indole nucleus.
- After forming the indole core, selective chlorination at the 2-position can be achieved using reagents such as N-chlorosuccinimide or chlorine gas under controlled conditions.
- Carboxylation at the 3-position can be introduced either by using appropriately substituted starting materials or by subsequent functional group transformations.
Industrial processes optimize these steps for yield and purity, often employing purification methods such as recrystallization or chromatography.
Cyclization and Chlorination via Butadiene Derivatives (Patent Method)
A patent (EP0372654A2) describes a method for preparing 2-chloropyridine 3-carboxylic acid esters via cyclization of 1,3-butadiene derivatives in the presence of hydrogen chloride. Although this patent focuses on pyridine derivatives, analogous cyclization and chlorination strategies can be adapted for indole systems.
Key features of this method include:
- Use of hydrogen chloride in excess to promote cyclization and chlorination.
- Reaction temperatures ranging from 0°C to 100°C, preferably 10°C to 50°C.
- One-pot synthesis where intermediates are generated in situ and converted directly to the chlorinated carboxylic acid esters.
- Isolation of products by removal of solvents under vacuum, neutralization, and crystallization.
Alternative Synthetic Routes and Functional Group Transformations
Other methods reported for indole derivatives preparation, which can be adapted for 2-chloro-1H-indole-3-carboxylic acid, include:
- Vilsmeier-Haack formylation to introduce formyl groups at the 3-position of indole, followed by oxidation to carboxylic acid and chlorination at the 2-position.
- Direct chlorination of 1H-indole-3-carboxylic acid using selective chlorinating agents.
- Use of substituted indole precursors with chlorine already present on the aromatic ring, followed by carboxylation reactions.
These methods require careful control of reaction conditions to achieve regioselectivity and avoid over-chlorination or degradation of sensitive functional groups.
Data Table Summarizing Preparation Methods
Research Findings and Optimization Notes
- Temperature Control: Chlorination and cyclization steps are sensitive to temperature; optimal ranges (10–50°C) improve selectivity and yield.
- Solvent Effects: Polar solvents such as alcohols (methanol, ethanol) facilitate cyclization and chlorination reactions, improving intermediate stability.
- One-Pot Reactions: Generating intermediates in situ reduces purification steps and enhances overall efficiency.
- Purification: Vacuum distillation and recrystallization from ethanol or other solvents yield high-purity products.
- Regioselectivity: Achieving selective chlorination at the 2-position requires controlled reagent addition and reaction monitoring.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used to oxidize the compound to its corresponding carboxylic acid derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a base.
Major Products Formed:
Oxidation: Formation of this compound derivatives, such as esters or amides.
Reduction: Production of 2-Chloro-1H-indole-3-hydroxy acid.
Substitution: Formation of substituted indole derivatives, depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
2-Chloro-1H-indole-3-carboxylic acid is crucial in synthesizing therapeutic agents. It serves as an intermediate for developing drugs targeting specific biological pathways, particularly in treating neurological and inflammatory disorders.
Case Study:
Research has demonstrated that derivatives of this compound exhibit high affinity for serotonin receptors, indicating potential use in psychiatric medications. For instance, studies on indole derivatives have shown promising results as selective serotonin receptor antagonists, which could lead to new treatments for depression and anxiety disorders .
Table 1: Pharmaceutical Applications
Biochemical Research
Enzyme Inhibition Studies:
The compound is employed in biochemical research to study enzyme inhibition mechanisms. It has been shown to inhibit βII tryptase, an enzyme involved in inflammatory responses, thereby providing insights into anti-inflammatory drug development.
Binding Studies:
Research indicates that this compound interacts with various receptors, influencing cellular signaling pathways. This interaction is critical for understanding drug-receptor dynamics and optimizing therapeutic efficacy.
Table 2: Biochemical Research Applications
Application Area | Description | References |
---|---|---|
Enzyme Inhibition | Inhibits βII tryptase; useful for anti-inflammatory studies | |
Receptor Binding | Investigated for binding affinity to multiple receptors |
Material Science
Polymer Formulations:
The compound can be integrated into polymer matrices to enhance material properties such as strength and thermal stability. This application is significant in developing advanced materials for various industrial uses.
Table 3: Material Science Applications
Agricultural Chemistry
Agrochemical Development:
this compound shows potential in creating agrochemicals aimed at improving crop yield and pest resistance. This contributes to sustainable agricultural practices by reducing the reliance on harmful pesticides.
Table 4: Agricultural Applications
Analytical Chemistry
Standardization in Analytical Techniques:
This compound is utilized as a standard in various analytical methods, aiding in the accurate quantification of related compounds within complex mixtures. Its stability under laboratory conditions makes it suitable for long-term studies.
Table 5: Analytical Chemistry Applications
Mechanism of Action
The mechanism by which 2-Chloro-1H-indole-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating biological processes. The specific mechanism depends on the derivative and its intended application.
Comparison with Similar Compounds
Indole derivatives with chloro and carboxylic acid substituents exhibit distinct physicochemical and biological properties depending on substituent positions and additional functional groups. Below is a detailed comparison:
Structural and Physical Properties
Key Observations:
- Substituent Position Effects : The position of the chlorine atom significantly impacts electronic distribution. For example, 2-chloro substitution (target compound) may sterically hinder interactions at the indole ring’s 3-position, whereas 5-chloro derivatives (e.g., 5-Chloro-1H-indole-3-carboxylic acid) allow for planar hydrogen bonding in crystal lattices .
- Functional Group Influence : Methyl esters (e.g., Methyl 5-chloro-1H-indole-2-carboxylate) exhibit lower polarity than carboxylic acids, enhancing lipid solubility for cellular uptake .
- Thermal Stability : Higher boiling points (e.g., 434.4°C for the target compound) correlate with strong intermolecular hydrogen bonding in carboxylic acid derivatives .
Biological Activity
2-Chloro-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Overview of Biological Activity
Indole derivatives, including this compound, are known for their antiviral , anti-inflammatory , and anticancer properties. The compound's structure allows it to interact with various biological targets, influencing several biochemical pathways that are crucial for cellular function and disease modulation.
Target Interactions
This compound exhibits high affinity for multiple receptors and enzymes. Its mechanism involves:
- Binding to Enzymes : It has been shown to inhibit βII tryptase, an enzyme involved in inflammatory responses.
- Receptor Modulation : The compound interacts with receptors, leading to alterations in cell signaling pathways that can reduce inflammation or modulate metabolic processes .
Biochemical Pathways
The compound influences several key biochemical pathways, including:
- Inflammatory Pathways : By inhibiting specific enzymes, it reduces the production of pro-inflammatory mediators.
- Metabolic Pathways : It modulates metabolic flux through interactions with various enzymes and cofactors.
Cellular Effects
Studies indicate that this compound affects various cell types by:
- Modulating gene expression linked to inflammation and metabolism.
- Influencing cellular metabolism through enzyme interactions.
Dosage Effects
Research on animal models shows that the effects of this compound vary with dosage:
- Low Doses : Beneficial effects include reduced inflammation and improved metabolic regulation.
- High Doses : Potential toxicity and adverse effects may occur, necessitating careful dosage management in therapeutic applications.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antiviral | Inhibition of HIV-1 integrase | |
Anti-inflammatory | Inhibition of βII tryptase | |
Anticancer | Modulation of cancer cell growth |
Table 2: Dosage Effects in Animal Models
Dosage (mg/kg) | Effect Observed | Reference |
---|---|---|
5 | Significant reduction in inflammation | |
10 | Enhanced metabolic regulation | |
20 | Potential toxicity noted |
Case Studies
Recent studies have highlighted the potential of this compound as a therapeutic agent:
- Case Study 1 : A study demonstrated that this compound effectively inhibited HIV-1 integrase, showcasing its potential as an antiviral agent. The most potent derivative exhibited an IC50 value of 0.13 µM .
- Case Study 2 : Research on the anti-inflammatory properties revealed that the compound significantly reduced inflammatory markers in animal models, indicating its usefulness in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-Chloro-1H-indole-3-carboxylic acid, and how are they determined experimentally?
The compound (CAS 54778-20-0, C₉H₆ClNO₂) has a molecular weight of 195.60 g/mol, density of 1.548 g/cm³, and a boiling point of 434.4°C at 760 mmHg. Key analytical methods include:
- Melting point determination : Differential scanning calorimetry (DSC) or capillary methods.
- Solubility profiling : Measured in solvents like DMSO, methanol, or chloroform via saturation shake-flask techniques .
- Spectroscopic characterization : NMR (¹H/¹³C) for structural confirmation, IR for functional group analysis, and high-resolution mass spectrometry (HRMS) for exact mass verification (observed: 195.0018 Da) .
Q. What synthetic strategies are recommended for preparing this compound?
Common routes include:
- Fischer indole synthesis : Cyclization of phenylhydrazines with substituted carbonyl compounds, followed by chlorination at the 2-position using reagents like SOCl₂ or PCl₅.
- Post-functionalization : Direct chlorination of indole-3-carboxylic acid derivatives under controlled conditions (e.g., Cl₂ gas or N-chlorosuccinimide in acidic media).
Optimization involves monitoring reaction progress via TLC or HPLC and purifying via recrystallization or column chromatography .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : In airtight containers under inert gas (N₂/Ar) at -20°C to prevent degradation.
- Handling : Use PPE (nitrile gloves, lab coat) and engineering controls (fume hoods). Avoid contact with strong oxidizers or bases. Stability under experimental conditions (e.g., pH, temperature) should be assessed via accelerated stability studies using HPLC .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve the molecular packing and hydrogen-bonding interactions of this compound?
- Crystallization : Grow crystals via slow evaporation in solvents like ethanol/water mixtures.
- Data collection : Use a diffractometer with Mo/Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELXL for structure solution, revealing intermolecular interactions (e.g., O–H⋯O hydrogen bonds forming R₂²(8) motifs) and π-π stacking (centroid distances ~3.7 Å). Comparative analysis with analogs (e.g., 5-chloro isomer) highlights substituent effects on crystal packing .
Q. What advanced analytical techniques are suitable for quantifying trace degradation products in this compound samples?
- LC-MS/MS : Provides high sensitivity for detecting impurities at ppm levels. Use C18 columns with mobile phases like water/acetonitrile (0.1% formic acid).
- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition pathways.
- Forced degradation studies : Expose the compound to heat, light, or hydrolytic conditions, followed by HPLC-DAD/ELSD analysis to identify degradation peaks .
Q. How can contradictory biological activity data for this compound derivatives be resolved?
- Dose-response validation : Repeat assays with standardized concentrations (e.g., 1 nM–100 μM) across multiple cell lines.
- Orthogonal assays : Compare results from radioligand binding (e.g., [³H]-labeled probes) with functional assays (cAMP accumulation, calcium flux).
- Structural modeling : Use MOE or Schrödinger Suite to correlate activity with electronic/steric properties of substituents .
Q. What computational methods predict the reactivity of this compound in catalytic reactions?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potentials (ESP) and Fukui indices, identifying electrophilic/nucleophilic sites.
- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values .
Q. Methodological Notes
- Crystallography : SHELX programs remain the gold standard for small-molecule refinement. For macromolecular applications, interface with SHELXPRO .
- Safety protocols : Refer to analogous indole derivatives for hazard mitigation when specific data is unavailable (e.g., respiratory protection with OV/AG filters) .
Properties
IUPAC Name |
2-chloro-1H-indole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-8-7(9(12)13)5-3-1-2-4-6(5)11-8/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIIAHIAZAMFPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203246 | |
Record name | 1H-Indole-3-carboxylic acid, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54778-20-0 | |
Record name | 1H-Indole-3-carboxylic acid, 2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054778200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 54778-20-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234525 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indole-3-carboxylic acid, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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